N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as the chlorophenyl, pentyl, and sulfanylidene moieties contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C21H22ClN3O2S |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O2S/c1-2-3-6-11-25-20(27)16-10-9-14(12-18(16)24-21(25)28)19(26)23-13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
HLCMUPQFCPJNMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)NC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzamide with an appropriate aldehyde, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like toluene or ethanol, catalysts such as tetrabutylammonium iodide, and reagents like formaldehyde and potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe for studying biological processes and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-imino-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Uniqueness
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, a compound with a complex chemical structure, has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline backbone, which is known for its diverse biological activities. The presence of the 2-chlorophenyl and pentyl groups may influence its interaction with biological targets, while the sulfanylidene moiety adds to its potential reactivity.
1. Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene have shown promising results against various cancer cell lines. A study demonstrated that modifications in the quinazoline structure could lead to improved potency against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values below 10 μM .
2. Antimicrobial Properties
Quinazoline derivatives have also been reported to possess antibacterial and antifungal activities. The incorporation of different substituents can enhance these effects. For example, structural modifications have been linked to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Quinazoline-based hybrids have been evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an important target in diabetes management. Some derivatives exhibited IC50 values in the nanomolar range, suggesting strong inhibitory activity .
The biological activity of N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene is likely mediated through several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in cancer proliferation and survival pathways.
- Enzyme Inhibition : By binding to active sites of enzymes like DPP-IV or COX enzymes, it can modulate metabolic processes.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
Case Study 1: Anticancer Efficacy
In a study involving synthesized quinazoline derivatives, N-[(2-chlorophenyl)methyl]-4-oxo-3-pentyl-2-sulfanylidene was tested against various cancer cell lines. The results indicated a significant reduction in cell proliferation, with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related quinazoline compounds. The study revealed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Summary of Findings
The biological activity of this compound is multifaceted, with significant implications for cancer therapy and antimicrobial treatments. Its structure-function relationship underscores the importance of substituents in enhancing biological efficacy.
Future Directions
Further research is warranted to explore:
- In vivo Studies : Investigating the pharmacokinetics and toxicity profiles in animal models.
- Structure Optimization : Modifying the chemical structure to improve potency and selectivity.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
